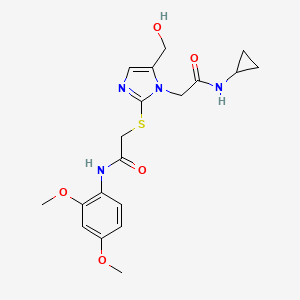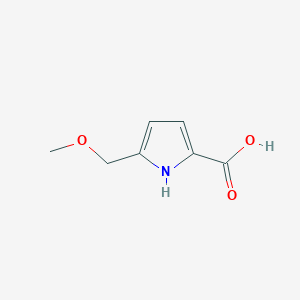![molecular formula C19H22N4O3S B2511688 5-オキソ-1-フェニル-N-{[3-(チアン-4-イル)-1,2,4-オキサジアゾール-5-イル]メチル}ピロリジン-3-カルボキサミド CAS No. 2034421-31-1](/img/structure/B2511688.png)
5-オキソ-1-フェニル-N-{[3-(チアン-4-イル)-1,2,4-オキサジアゾール-5-イル]メチル}ピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxadiazole moiety
科学的研究の応用
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
Target of Action
The primary targets of the compound 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities .
Mode of Action
This could involve binding to a receptor or enzyme, altering its function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological effects .
Pharmacokinetics
The pyrrolidine ring, a component of the compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the oxadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
類似化合物との比較
Similar Compounds
5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the oxadiazole moiety, which may result in different biological activities and chemical properties.
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide: Lacks the phenyl group, which could affect its binding affinity and specificity for certain targets.
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide: Variation in the position of the carboxamide group, potentially altering its reactivity and interactions.
Uniqueness
The unique combination of the pyrrolidine ring, phenyl group, and oxadiazole moiety in 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
5-oxo-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-17-10-14(12-23(17)15-4-2-1-3-5-15)19(25)20-11-16-21-18(22-26-16)13-6-8-27-9-7-13/h1-5,13-14H,6-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBVKUKROGMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2511611.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2511616.png)
![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2511621.png)
![N-(2,5-diethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2511623.png)
![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)

![N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)

